2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine

Beschreibung

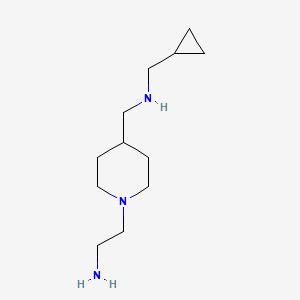

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a piperidine-derived compound featuring a 4-(((cyclopropylmethyl)amino)methyl) substituent on the piperidine ring and an ethanamine chain at the 1-position. The cyclopropyl group introduces steric strain and unique electronic properties, distinguishing it from analogues with bulkier or aromatic substituents.

Eigenschaften

Molekularformel |

C12H25N3 |

|---|---|

Molekulargewicht |

211.35 g/mol |

IUPAC-Name |

2-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine |

InChI |

InChI=1S/C12H25N3/c13-5-8-15-6-3-12(4-7-15)10-14-9-11-1-2-11/h11-12,14H,1-10,13H2 |

InChI-Schlüssel |

WZMYJCRKOYFXHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CNCC2CCN(CC2)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Reaktion von Piperidin mit Cyclopropylmethylamin unter bestimmten Bedingungen, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können Katalysatoren erfordern, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten. Diese Verfahren integrieren oft fortschrittliche Techniken wie mikrowellen-gestützte Synthese oder Hochdruckreaktoren, um die Reaktionsbedingungen zu optimieren und die Produktionszeit zu verkürzen .

Analyse Chemischer Reaktionen

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Verbindung entsprechende Ketone oder Aldehyde ergeben, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Research indicates that compounds with similar structural motifs exhibit various neuropharmacological effects. The following activities have been documented:

Antimicrobial Activity

Preliminary studies on similar compounds have indicated significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported around 256 µg/mL, suggesting that this compound may also possess antimicrobial potential .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes relevant to metabolic pathways. For instance, similar compounds have been identified as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s . This suggests a potential therapeutic role in cognitive disorders.

Case Study 1: Antidepressant Activity

In a study evaluating various piperidine derivatives for their effects on serotonin reuptake inhibition, compounds structurally related to 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine demonstrated significant reductions in depression-like behaviors in rodent models. This indicates the potential for further exploration of this compound's antidepressant properties.

Case Study 2: Antimicrobial Efficacy

Research into sulfonamide-based compounds has shown antimicrobial activity against bacterial strains. A related study found that certain piperidine derivatives exhibited notable efficacy against resistant strains of bacteria, warranting further investigation into the antimicrobial properties of this compound).

In Vivo Studies

Future research should focus on conducting comprehensive in vivo studies to evaluate the pharmacokinetics and therapeutic potential of this compound. Understanding its behavior in living organisms will provide insights into its efficacy and safety profile.

Mechanistic Studies

Elucidating the precise mechanisms through which this compound affects neurotransmitter systems is crucial for understanding its therapeutic potential. This includes investigating its interaction with various receptors and enzymes.

Broader Biological Screening

Investigating the compound's potential antimicrobial properties and other pharmacological effects will be essential for expanding its application scope in medicinal chemistry.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann auf Neurotransmitterrezeptoren oder Enzyme wirken und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt .

Beispielsweise ist bekannt, dass Piperidin-Derivate mit dem zentralen Nervensystem interagieren, was möglicherweise die Freisetzung und Aufnahme von Neurotransmittern beeinflusst. Diese Interaktion kann zu therapeutischen Wirkungen wie Schmerzlinderung, Sedierung oder Stimmungsstabilisierung führen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

a) 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine

- Structure : Piperidine substituted with a benzyl group at the 4-position and ethanamine at the 1-position (C14H22N2) .

- Key Differences: The benzyl group (aromatic) replaces the cyclopropylmethylamino methyl group.

- Pharmacological Relevance : Piperidine-benzyl derivatives are frequently explored as AChE inhibitors, with demonstrated activity in preclinical models .

b) [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

- Structure: Piperidine with a dimethylamino group at the 4-position and ethanamine at the 1-position (C9H21N3) .

- Key Differences: The dimethylamino group (tertiary amine) increases basicity compared to the secondary amine in the cyclopropylmethylamino substituent. Reduced steric hindrance but lower conformational rigidity than the cyclopropyl group.

- Applications : Tertiary amines in similar compounds are associated with improved solubility in acidic environments (e.g., gastric fluids) .

c) {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine

- Structure : Piperazine ring substituted with a 2-fluorophenyl group and ethanamine side chain (C12H16FN3) .

- Key Differences: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).

- Pharmacological Data : Fluorinated aryl-piperazines are commonly used in serotonin/dopamine receptor modulation .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent Features | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C12H23N3 | 209.33 g/mol | Cyclopropylmethylamino methyl, ethanamine | ~1.8 |

| 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine | C14H22N2 | 218.34 g/mol | Benzyl, ethanamine | ~2.5 |

| [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine | C9H21N3 | 171.28 g/mol | Dimethylamino, ethanamine | ~0.9 |

| {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine | C12H16FN3 | 221.27 g/mol | 2-Fluorophenyl, piperazine, ethanamine | ~1.2 |

Notes:

- Dimethylamino substitution decreases molecular weight and increases polarity .

Pharmacological Implications

- Acetylcholinesterase Inhibition : Benzyl-piperidine derivatives (e.g., compound 15 in ) show AChE inhibition (IC50 values in the nM–μM range), suggesting the target compound may share this activity but with altered potency due to cyclopropyl-induced steric effects .

- Receptor Binding : Piperazine-aryl derivatives () highlight the role of aromatic/halogen interactions in receptor binding, whereas the cyclopropyl group may favor hydrophobic pockets in enzymes or membranes .

Biologische Aktivität

2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural components, which suggest interactions with various biological targets, including receptors implicated in neurodegenerative diseases and other conditions.

The molecular formula of the compound is CHNO, with a molecular weight of approximately 198.31 g/mol. Its structure includes a piperidine ring substituted with a cyclopropylmethyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized through its interaction with various receptors and enzymes:

- Sigma Receptors : Research indicates that compounds similar to this structure may act as ligands for sigma receptors, particularly sigma-1 receptors. These receptors are involved in neuroprotection and modulation of neurotransmitter systems, making them relevant for treating neurodegenerative disorders such as Alzheimer's disease and depression .

- Cholinesterase Inhibition : The compound has been evaluated for its potential as a cholinesterase inhibitor, which is significant in the context of Alzheimer's disease treatment. Compounds that inhibit acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, thereby improving cognitive function .

- VEGFR and ERK Inhibition : Some studies suggest that derivatives of similar structures exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR) and extracellular signal-regulated kinase (ERK), which are critical in cancer progression. Such multitarget activity could provide therapeutic benefits in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Sigma Receptor Ligand | Modulates neuroprotection | |

| Cholinesterase Inhibition | Enhances cholinergic activity | |

| VEGFR and ERK Inhibition | Anti-cancer properties |

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of similar piperidine derivatives against oxidative stress-induced neuronal damage. Results indicated significant reduction in cell death and improved survival rates in neuronal cultures exposed to neurotoxins .

- Cognitive Enhancement : In animal models, compounds structurally related to this compound demonstrated enhanced memory retention and learning capabilities when administered during cognitive tasks, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.